H-D-Tyr-val-gly-OH

Vue d'ensemble

Description

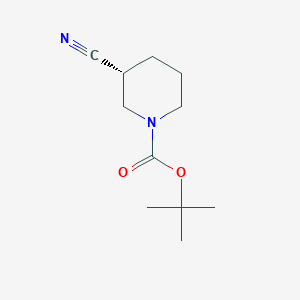

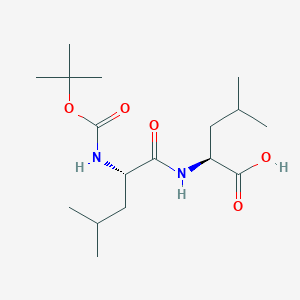

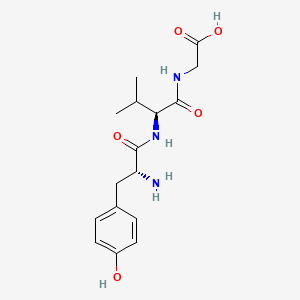

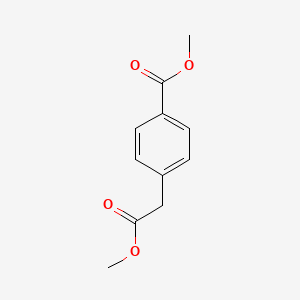

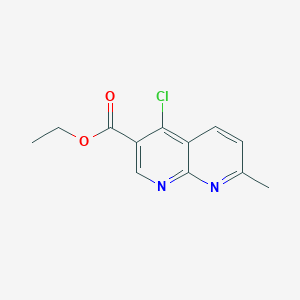

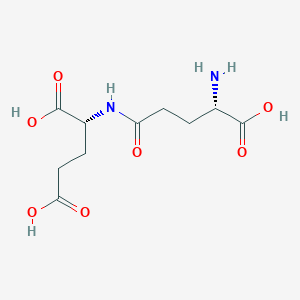

“H-D-Tyr-val-gly-OH” is a catalyst of the synthesis of phenylhydrazones . It is a tripeptide, which means it is composed of three amino acids: Tyrosine (Tyr), Valine (Val), and Glycine (Gly). The “H-D” prefix indicates that the Tyrosine is in its D-isomer form .

Synthesis Analysis

The synthesis of peptides like “H-D-Tyr-val-gly-OH” often involves methods based on mixed anhydrides and activated esters . These methods have been demonstrated to yield high-purity peptides at high yield .

Chemical Reactions Analysis

“H-D-Tyr-val-gly-OH” is involved in the synthesis of phenylhydrazones . A novel tyrosine hyperoxidation enabling selective peptide cleavage has been reported . The scission of the N-terminal amide bond of tyrosine was achieved with Dess–Martin periodinane under mild conditions .

Applications De Recherche Scientifique

Immunological Research

- Immunological Significance : H-D-Tyr-Val-Gly-OH and its related peptides demonstrate immunological significance by interacting with receptors on T lymphocytes. These peptides, including fragments like H-Val-Lys-Gly-Phe-Tyr-OH, inhibit the binding of β-endorphin to T lymphocytes. Notably, these receptors are distinct from opioid receptors, indicating a non-opioid pathway in immunological responses (Navolotskaya et al., 2001).

Biochemical Assays

- Role in Biochemical Assays : The peptide plays a pivotal role in biochemical assays, specifically in assays for glycine-directed amidating enzymes. Its use as a substrate, where D-Tyr-Val-Gly-OH is converted to D-Tyr-Val-NH2, allows for sensitive measurement of enzymatic activity, important in various research contexts (Moray et al., 1985).

Glycopeptide Synthesis

- Glycopeptide Synthesis : In the synthesis of glyco-hexapeptide sequences, such as those found in human oncofetal fibronectin, the peptide sequence, including H-Val-Gly-Tyr-OH, is utilized. These synthetic glycopeptides have significant implications in understanding and potentially targeting cancer-related biological processes (Gobbo et al., 2009).

Material Science

- Material Science Application : Research on copper corrosion inhibition in O2-saturated H2SO4 solutions has shown that amino acids like valine (Val) and tyrosine (Tyr), which are part of H-D-Tyr-Val-Gly-OH, can significantly affect corrosion rates. This has implications for material science and industrial applications, especially in corrosion prevention (Amin et al., 2010).

NMR Spectroscopy Studies

- NMR Spectroscopy : The peptide and its variants are used in NMR (Nuclear Magnetic Resonance) studies to investigate chemical shifts and other properties of amino acids in different environments. This is crucial for understanding the structural aspects of peptides and proteins in aqueous solutions (Kindahl et al., 2001).

Immunomodulation

- Immunosuppressory Activity : Certain peptides containing sequences like H-Thr-Pro-Gly-Tyr-OH exhibit immunosuppressory activity. These peptides, particularly those with RGD sequences, show potential in modulating immune responses, which could have therapeutic implications (Szewczuk et al., 2001).

Pharmaceutical Research

- Pharmaceutical Development : Inpharmaceutical research, variants of H-D-Tyr-Val-Gly-OH are explored for their potential in drug development. Studies on peptides like H-Tyr-Val-Gly-OH have provided insights into their role in pain relief and opioid receptor interactions, which are crucial for the development of new analgesics and understanding pain management mechanisms (Sato et al., 1987).

Peptide Synthesis Studies

- Advancements in Peptide Synthesis : Research involving H-D-Tyr-Val-Gly-OH contributes to advancements in peptide synthesis techniques. Studies focus on improving the efficiency and specificity of peptide bond formation, which is vital for producing peptides with desired biological activities (Izumiya et al., 1971).

Conformational Analysis

- Conformational Analysis of Polypeptides : The peptide and its derivatives are used to study the conformational properties of polypeptides in aqueous solutions, utilizing techniques like NMR. This is essential for understanding the structure-function relationship in proteins and peptides (Bundi & Wüthrich, 1979).

Cancer Research

- Role in Cancer Research : The sequence H-Val-Gly-Tyr-OH, as part of larger peptide structures, is being explored in the context of cancer research. Its involvement in the synthesis of oncofetal fibronectin sequences points to potential applications in cancer diagnostics and therapy (Tomatis et al., 1997).

Safety And Hazards

Propriétés

IUPAC Name |

2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5/c1-9(2)14(16(24)18-8-13(21)22)19-15(23)12(17)7-10-3-5-11(20)6-4-10/h3-6,9,12,14,20H,7-8,17H2,1-2H3,(H,18,24)(H,19,23)(H,21,22)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEGIYMHTZXVBP-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Tyr-val-gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)